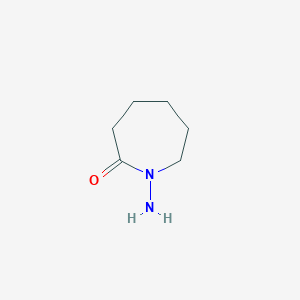

1-Aminoazepan-2-one

Description

1-Aminoazepan-2-one is a seven-membered cyclic amide (azepanone) with an amino group at the 1-position. The closest analogs discussed in the literature are 3-Aminoazepan-2-one derivatives and related cyclic amides, which share structural similarities but differ in substituent positioning and physicochemical properties.

Properties

CAS No. |

112157-91-2 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-aminoazepan-2-one |

InChI |

InChI=1S/C6H12N2O/c7-8-5-3-1-2-4-6(8)9/h1-5,7H2 |

InChI Key |

WQSVMASHWYAHSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)N(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,6-diaminohexane with phosgene or its derivatives under controlled conditions. Another method includes the reduction of 1-nitroazepan-2-one using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 1-aminoazepan-2-one typically involves the large-scale cyclization of 1,6-diaminohexane. This process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoazepan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Oxo derivatives of 1-aminoazepan-2-one.

Reduction: Secondary amines.

Substitution: Various substituted azepanones depending on the reagents used.

Scientific Research Applications

1-Aminoazepan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-aminoazepan-2-one largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues in the active sites of enzymes or binding pockets of receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related compounds, such as 3-Aminoazepan-2-one and its derivatives, which can serve as a basis for inferring properties of 1-Aminoazepan-2-one. Below is a detailed comparison:

Structural and Functional Group Variations

- 1-Aminoazepan-2-one: Hypothesized to have an amino group at the 1-position and a ketone at the 2-position of the azepane ring. No experimental data on synthesis, stability, or bioactivity is available in the provided sources.

- 3-Aminoazepan-2-one: A well-characterized analog with an amino group at the 3-position. Its hydrochloride salts (e.g., CAS 26081-07-2) are commercially available and used in glycobiology and drug design . Molecular Formula: C₆H₁₂N₂O Molecular Weight: 128.174 g/mol . Chirality: Both (R)- and (S)-enantiomers exist, with distinct biological activities .

Physicochemical Properties

A comparison of 3-Aminoazepan-2-one derivatives and related cyclic amides is summarized below:

*Similarity scores are based on structural alignment with 3-Aminoazepan-2-one .

Critical Analysis of Available Data

- Gaps in Evidence: No studies directly address 1-Aminoazepan-2-one. The positional isomerism of the amino group (1- vs. 3-) likely alters hydrogen-bonding capacity, solubility, and target binding, but these effects remain speculative without experimental data.

- Key Inferences: Substituent Position: Amino groups at the 3-position (vs. 1-position) may enhance interactions with enzymes like glycosyltransferases . Ring Expansion: Azepanones (7-membered) generally show better metabolic stability than piperidinones (6-membered) in pharmacokinetic studies .

Biological Activity

1-Aminoazepan-2-one, also known as 3-aminoazepan-2-one, is a seven-membered heterocyclic compound characterized by the presence of an amino group and a ketone functional group. Its molecular formula is with a molecular weight of approximately 128.17 g/mol. This compound features a lactam structure, which is a cyclic amide, making it significant in organic synthesis and medicinal chemistry.

1-Aminoazepan-2-one undergoes various chemical reactions that enhance its utility in biological applications:

- Oxidation : The amino group can be oxidized to form oximes or nitro compounds.

- Reduction : It can be reduced to form different amines.

- Substitution : The amino group participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | KMnO₄, H₂O₂ |

| Reduction | NaBH₄, LiAlH₄ |

| Substitution | SOCl₂, PBr₃ |

The biological activity of 1-aminoazepan-2-one is attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thus blocking their activity and affecting various biochemical pathways. The exact molecular targets depend on the specific context of use.

Biological Activities

Research indicates that 1-aminoazepan-2-one exhibits potential interactions with various biological systems:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes involved in critical biochemical pathways.

- Neurotransmitter Modulation : As a precursor to GABA (gamma-Aminobutyric acid), it may influence GABAergic neurotransmission, which is vital for neurological functions and disorders such as Alzheimer's and Parkinson's disease.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential therapeutic applications in oncology .

Case Studies and Research Findings

- Neuroprotective Effects : Research has shown that 1-aminoazepan-2-one might enhance neuronal survival and reduce neuroinflammation, which are critical factors in neurodegenerative diseases.

- Antitumor Activity : In vitro studies have demonstrated that derivatives of 1-aminoazepan-2-one exhibit significant cytotoxic effects against human cancer cell lines, including IC50 values indicating effective concentrations for inhibiting cell growth .

- Protein-Ligand Interactions : Studies exploring its role in protein-ligand binding have highlighted its potential to modulate enzyme activity through specific interactions, further supporting its application in drug development.

Comparative Analysis

To understand the uniqueness of 1-aminoazepan-2-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Aminopiperidin-2-one | Six-membered ring | Contains a six-membered ring instead of seven |

| 3-Amino-e-caprolactam | Cyclic amide | Different ring size and properties |

| 3-Amino-1-azacycloheptan-2-one | Seven-membered ring | Similar structure but distinct reactivity |

The seven-membered ring structure of 1-aminoazepan-2-one enhances its reactivity compared to six-membered counterparts, making it valuable for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.